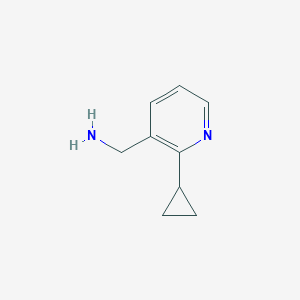

(2-Cyclopropylpyridin-3-yl)methanamine

Description

Properties

IUPAC Name |

(2-cyclopropylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-6-8-2-1-5-11-9(8)7-3-4-7/h1-2,5,7H,3-4,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHHEOHODJOICW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801293569 | |

| Record name | 2-Cyclopropyl-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1145679-88-4 | |

| Record name | 2-Cyclopropyl-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1145679-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopropyl-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropylpyridin-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropylpyridine with formaldehyde and ammonia, leading to the formation of the desired methanamine derivative. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as palladium or copper, can facilitate the reaction and reduce the required reaction time and temperature. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropylpyridin-3-yl)methanamine undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions, providing mild and efficient conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Aldehydes and ketones.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(2-Cyclopropylpyridin-3-yl)methanamine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Cyclopropylpyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and pyridine moieties contribute to its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural modifications and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Methanamine Derivatives

(6-Chloropyridin-3-yl)(cyclopropyl)methanamine

- Structure : Chlorine substituent at the 6-position of pyridine.

- Properties: The electron-withdrawing chlorine increases polarity and may alter binding affinity in biological systems compared to the non-chlorinated target compound.

- Applications : Likely explored as a ligand for receptors where halogen interactions are critical.

(1-(4-Fluoropyridin-3-yl)cyclopropyl)methanamine

- Structure : Fluorine at the 4-position of pyridine.

- Properties : Fluorine’s electronegativity increases metabolic stability and reduces susceptibility to oxidative degradation. The 4-fluoro substitution may also influence π-stacking interactions in protein binding .

- Applications: Potential use in drug candidates requiring enhanced pharmacokinetic profiles.

Phenyl-Based Methanamine Derivatives

(3-Cyclopropylphenyl)methanamine

- Structure : Cyclopropyl attached to a phenyl ring instead of pyridine.

- Properties : The absence of pyridine’s nitrogen reduces polarity and basicity. This compound likely has lower water solubility but higher membrane permeability compared to the target molecule .

- Applications : Useful in agrochemical research due to its lipophilic nature.

(2-Chlorophenyl)(cyclopropyl)methanamine

Chlorophenyl-Cyclopropyl Methanamines

(1-(3-Chlorophenyl)cyclopropyl)methanamine

- Structure : Cyclopropane fused to a 3-chlorophenyl group.

- The meta-chlorine balances electronic effects without excessive steric bulk, making it a candidate for catalytic applications .

- Safety : Classified as hazardous; requires emergency protocols for inhalation or skin contact .

Biological Activity

(2-Cyclopropylpyridin-3-yl)methanamine, also known as a dihydrochloride salt, is a compound that has garnered interest in medicinal and chemical research due to its unique structural features and potential biological activities. The compound consists of a cyclopropyl group attached to a pyridine ring, which may confer distinct pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound may modulate various biochemical pathways, influencing processes such as neurotransmission and cell signaling.

Key Mechanisms:

- Receptor Binding : The compound has been shown to bind selectively to certain receptors, potentially altering their activity.

- Enzyme Interaction : It may inhibit or activate specific enzymes, leading to downstream effects on metabolic pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest potential efficacy in inhibiting tumor growth in various cancer cell lines.

- Neuromodulatory Effects : The compound may influence neurotransmitter systems, suggesting a role in neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, providing insights into its therapeutic potential.

Table 1: Summary of Key Studies

Synthesis and Optimization

The synthesis of this compound typically involves the reaction of cyclopropylamine with 2-bromopyridine under basic conditions, followed by purification steps to yield the dihydrochloride salt.

Synthetic Route:

- Reactants : Cyclopropylamine + 2-Bromopyridine.

- Conditions : Base (e.g., sodium hydride) in an organic solvent.

- Product Formation : Treatment with hydrochloric acid yields the dihydrochloride salt.

Potential Applications

Given its promising biological activities, this compound could have applications in:

- Drug Development : As a lead compound for designing new therapeutics targeting cancer or neurological disorders.

- Chemical Biology : As a tool compound for studying specific biochemical pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Cyclopropylpyridin-3-yl)methanamine, and how can purity be ensured?

- Methodology : Synthesis typically involves cyclopropane ring formation followed by functionalization of the pyridine moiety. Key steps include:

- Cyclopropanation : Use transition-metal catalysts (e.g., Cu or Rh) to form the cyclopropyl group under inert atmospheres to prevent ring-opening side reactions .

- Amine Functionalization : Reductive amination or nucleophilic substitution on halogenated pyridine precursors.

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradients) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, UV detection at 254 nm) and confirm with -NMR (e.g., cyclopropyl protons at δ 0.8–1.5 ppm with characteristic splitting patterns) .

Q. How should researchers characterize the molecular structure of this compound?

- Techniques :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond angles and torsional strain in the cyclopropane-pyridine system. Collect data at low temperatures (100 K) to minimize thermal motion .

- Spectroscopy :

- - and -NMR: Assign cyclopropyl (δ 0.8–1.5 ppm) and pyridyl (δ 7.0–8.5 ppm) signals.

- High-resolution mass spectrometry (HRMS): Confirm molecular formula with <2 ppm error .

Q. What safety protocols are critical for handling this compound?

- Handling :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store in sealed containers under nitrogen at 2–8°C to prevent degradation .

- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid aqueous drains .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity?

- Approach :

- Structure-Activity Relationship (SAR) Studies :

- Modify the cyclopropyl ring (e.g., fluorination at C2) to alter electronic effects.

- Substitute pyridine with electron-withdrawing groups (e.g., -CF) to improve receptor binding .

- Assays : Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization or SPR for binding affinity measurements .

Q. How can contradictory reactivity data in cyclopropane-pyridine systems be resolved?

- Analysis :

- Steric vs. Electronic Effects : Use DFT calculations (e.g., Gaussian 16) to model ring strain and charge distribution. Compare with experimental values of the amine group.

- Kinetic Studies : Monitor reaction intermediates via time-resolved IR or LC-MS to identify competing pathways (e.g., ring-opening vs. nucleophilic attack) .

Q. What experimental strategies are recommended for studying the pharmacological potential of this compound?

- In Vivo/In Vitro Testing :

- ADMET Profiling : Assess solubility (shake-flask method), metabolic stability (liver microsomes), and membrane permeability (Caco-2 assay).

- Target Validation : Use CRISPR/Cas9 knockout models to confirm receptor specificity .

- Data Interpretation : Apply multivariate analysis to distinguish structure-dependent effects from assay noise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.